molecular formula C9H12F3NO3 B13490383 3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid

3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13490383
M. Wt: 239.19 g/mol
InChI Key: CVDKWKUABPTMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for drug development . The presence of the trifluoroacetyl group in this compound enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of 3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity . The pyrrolidine ring structure contributes to the compound’s stability and bioavailability .

Comparison with Similar Compounds

3-Ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

The unique combination of the ethyl and trifluoroacetyl groups in this compound distinguishes it from other similar compounds, providing enhanced chemical stability and biological activity.

Properties

Molecular Formula

C9H12F3NO3

Molecular Weight

239.19 g/mol

IUPAC Name

3-ethyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H12F3NO3/c1-2-8(7(15)16)3-4-13(5-8)6(14)9(10,11)12/h2-5H2,1H3,(H,15,16)

InChI Key

CVDKWKUABPTMCS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(C1)C(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

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